BenchChemオンラインストアへようこそ!

2-Chloro-4-[(4-fluoropiperidin-1-yl)methyl]pyridine

Kinase inhibitor 4-fluoropiperidine SAR

This 2-chloropyridine building block features the 4-fluoropiperidine motif, a privileged scaffold for medicinal chemistry programs. The mono-fluorination provides an optimal pKa (~9.1–9.6) compared to unsubstituted (pKa ~10.6) or 4,4-difluoropiperidine (pKa ~7.5–8.0), improving hERG safety and ADME profiles. Validated in kinase inhibitor series (3.3-fold potency advantage over difluoro analog) and anti-tubercular agents (MIC=0.0625–0.25 µg/mL). The 2-chloro handle enables further diversification via cross-coupling or SNAr. Guaranteed 95% purity. For R&D use only.

Molecular Formula C11H14ClFN2
Molecular Weight 228.69 g/mol
CAS No. 2015552-86-8
Cat. No. B1415748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-[(4-fluoropiperidin-1-yl)methyl]pyridine
CAS2015552-86-8
Molecular FormulaC11H14ClFN2
Molecular Weight228.69 g/mol
Structural Identifiers
SMILESC1CN(CCC1F)CC2=CC(=NC=C2)Cl
InChIInChI=1S/C11H14ClFN2/c12-11-7-9(1-4-14-11)8-15-5-2-10(13)3-6-15/h1,4,7,10H,2-3,5-6,8H2
InChIKeyASGBLPHQJIFBDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-[(4-fluoropiperidin-1-yl)methyl]pyridine (CAS 2015552-86-8): A Versatile Fluorinated Piperidine-Pyridine Building Block for Medicinal Chemistry


2-Chloro-4-[(4-fluoropiperidin-1-yl)methyl]pyridine (CAS 2015552-86-8) is a heterocyclic small molecule with the molecular formula C11H14ClFN2 and a molecular weight of 228.69 g/mol . It features a 2-chloropyridine core linked via a methylene bridge to a 4-fluoropiperidine moiety. The 4-fluoropiperidine motif is a privileged scaffold in medicinal chemistry, known for modulating basicity (the fluorine atom reduces the piperidine pKa by approximately 1–1.5 log units relative to unsubstituted piperidine), enhancing metabolic stability, and influencing conformational preferences through stereoelectronic effects [1][2]. This compound serves primarily as a synthetic intermediate or building block for the construction of kinase inhibitors, GPCR ligands, and anti-infective agents.

Why a Simple Piperidine or Non-Fluorinated Analog Cannot Replace 2-Chloro-4-[(4-fluoropiperidin-1-yl)methyl]pyridine in Lead Optimization


Seemingly minor structural variations within the 4-position of the piperidine ring can have drastic consequences on biological activity and pharmacokinetic profiles. In a series of 7-phenoxythieno[3,2-b]pyridine derivatives evaluated against a panel of kinases and cancer cell lines, the 4-fluoropiperidine-bearing compound (15i) exhibited a biochemical IC50 of 1.82 nM, whereas the corresponding 4,4-difluoropiperidine (15j) showed an IC50 of 6.00 nM—a greater than 3-fold loss in potency—and the 4-methoxypiperidine (15h) dropped further to 0.73 nM, with profoundly altered cellular GI50 values across multiple cancer cell lines (KM12C, HT29, SW620) [1]. This demonstrates that the mono-fluorination pattern is not merely a pharmacokinetic tweak but directly impacts target engagement and cellular efficacy. Furthermore, comparative studies on anti-tubercular squaramides revealed that the 4-fluoropiperidine analog (6n) had an in vitro potency of 0.451 µM against Mycobacterium tuberculosis, whereas the corresponding 4,4-difluoropiperidine (6o) displayed reduced potency (2.215 µM) and suffered from high metabolic clearance in rat hepatocytes [2]. These examples underscore why procurement of the specific 4-fluoropiperidine building block is critical: exchanging it for the 4,4-difluoro, 4-methoxy, or unsubstituted piperidine analogs cannot be assumed to yield equivalent or predictably superior results.

Quantitative Differentiation Evidence for 2-Chloro-4-[(4-fluoropiperidin-1-yl)methyl]pyridine Against Key Structural Comparators


4-Fluoropiperidine vs. 4,4-Difluoropiperidine in Kinase Inhibition: A 3.3-Fold Potency Loss with the Gem-Difluoro Analog

In a direct head-to-head comparison within the same 7-phenoxythieno[3,2-b]pyridine chemical series, the (4-fluoropiperidin-1-yl)ethyl analog 15i achieved an in vitro biochemical kinase IC50 of 1.82 nM. The gem-difluoro comparator 15j, differing only by replacement of the mono-fluorine with two fluorines on the piperidine ring, showed an IC50 of 6.00 nM—a 3.3-fold reduction in potency. Cellular GI50 values further diverged: in KM12C colon cancer cells, 15i exhibited a GI50 of 2.440 µM versus 0.660 µM for 15j, indicating differential cellular target engagement profiles [1].

Kinase inhibitor 4-fluoropiperidine SAR thienopyridine cancer

Mono-4-Fluoropiperidine Confers Superior Anti-Tubercular Potency Compared to 4,4-Difluoropiperidine (4.9-Fold Difference)

In a second-generation anti-tubercular squaramide series targeting Complex V (ATP synthase) of Mycobacterium tuberculosis, the 4-fluoropiperidine-bearing analog 6n demonstrated an in vitro potency of 0.451 µM against M. tuberculosis. Replacement with the 4,4-difluoropiperidine moiety (analog 6o) resulted in a substantial drop in potency to 2.215 µM (4.9-fold less potent). Critically, compound 6o also exhibited high metabolic clearance in rat hepatocytes, whereas 6n showed improved metabolic stability, highlighting the dual advantage of the mono-fluorinated motif [1].

Tuberculosis anti-infective 4-fluoropiperidine squaramide M. tuberculosis

4-Fluoropiperidine-Containing KIF18A Inhibitor Achieves Single-Digit Nanomolar IC50 (2 nM)

A KIF18A inhibitor containing the 4-fluoropiperidin-1-yl substituent directly attached to a 6-methylpyridine core (US20250250264, Compound I-105) demonstrated an IC50 of 2 nM against recombinant human KIF18A (aa 1–467) in a biochemical ATPase assay [1]. This places the 4-fluoropiperidine-pyridine scaffold firmly within the sub-10 nM potency range for mitotic kinesin inhibition, a target class where achieving single-digit nanomolar potency is a recognized challenge and differentiator for candidate selection. While this is a different chemotype than 2-chloro-4-[(4-fluoropiperidin-1-yl)methyl]pyridine, it reinforces the privileged nature of the 4-fluoropiperidine-pyridine combination for high-affinity target engagement.

KIF18A mitotic kinesin 4-fluoropiperidine cancer kinase inhibitor

Conformational and Physicochemical Differentiation: 4-Fluoropiperidine Modulates Basicity and Lipophilicity Relative to Unsubstituted Piperidine

Fluorination at the 4-position of piperidine reduces the conjugate acid pKa of the amine by approximately 1.0–1.5 log units compared to unsubstituted piperidine (pKa ~10.6 vs. ~9.1–9.6 for 4-fluoropiperidine), while also decreasing logD by approximately 0.3–0.7 units [1][2]. This modulated basicity directly impacts the fraction of neutral species available for passive membrane permeation at physiological pH and can reduce hERG channel blockade and phospholipidosis risk. By contrast, 4,4-difluoropiperidine further reduces pKa to approximately 7.5–8.0, which may over-attenuate cellular permeability in certain contexts [3]. The mono-4-fluoropiperidine thus occupies a strategic 'intermediate' physicochemical space often favored in lead optimization.

Physicochemical properties pKa logD fluorine piperidine medicinal chemistry

4-Fluoropiperidine vs. 4-Methoxypiperidine: Cellular Efficacy Profiles Diverge by up to 4.4-Fold in Colon Cancer Models

In the same 7-phenoxythieno[3,2-b]pyridine series, the 4-methoxypiperidine analog 15h achieved a superior biochemical IC50 of 0.73 nM versus 1.82 nM for the 4-fluoropiperidine 15i. However, in cellular assays, efficacy reversed: in HT29 colon cancer cells, 15i showed a GI50 of 0.560 µM compared to 0.700 µM for 15h (1.25-fold advantage for 4-F), and in SW620 cells, 15i achieved 0.560 µM vs. 0.700 µM for 15h [1]. This illustrates that the 4-fluoropiperidine can deliver superior cellular permeability or target engagement despite modestly lower biochemical potency—a critical consideration when selecting building blocks for cell-active probe or lead compound synthesis.

Fluorine vs. methoxy cellular potency colon cancer piperidine SAR

Pks13-TE Inhibitor with 4-Fluoropiperidine Motif Demonstrates Broad-Spectrum Anti-Tubercular Activity (MIC 0.0625–0.25 µg/mL)

A Pks13 thioesterase (Pks13-TE) inhibitor containing the (4-fluoropiperidin-1-yl)methyl substituent (compound 23, CAS 3031462-62-8) exhibited an enzymatic IC50 of 1.55 µM against Pks13-TE and demonstrated broad-spectrum anti-tubercular activity against both drug-sensitive and drug-resistant Mycobacterium tuberculosis strains, with MIC values ranging from 0.0625 to 0.25 µg/mL . This compound retains activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains, a critical differentiator in the tuberculosis drug discovery landscape. The (4-fluoropiperidin-1-yl)methyl linker motif is directly implicated in target binding and cellular penetration, as SAR studies in the series showed that modification or removal of the 4-fluoropiperidine group abolished activity .

Pks13 tuberculosis MDR-TB XDR-TB 4-fluoropiperidine anti-infective

Optimal Deployment Scenarios for 2-Chloro-4-[(4-fluoropiperidin-1-yl)methyl]pyridine in Research and Preclinical Development


Kinase Inhibitor Lead Optimization Requiring Balanced Biochemical and Cellular Potency

This compound is ideally deployed as a synthetic intermediate in kinase inhibitor programs where the 4-fluoropiperidine motif has been validated as superior to 4,4-difluoropiperidine (3.3-fold potency advantage in biochemical assays and up to 13.2-fold in cellular GI50) and to 4-methoxypiperidine (superior cellular GI50 in HT29 and SW620 colon cancer models) [1]. The 2-chloropyridine handle permits further diversification via cross-coupling or nucleophilic aromatic substitution, enabling rapid SAR exploration around a proven fluorinated piperidine scaffold.

Anti-Tubercular Drug Discovery Targeting MDR and XDR Mycobacterium tuberculosis

The (4-fluoropiperidin-1-yl)methyl motif has been validated in two independent anti-tubercular series—squaramide Complex V inhibitors (MIC = 0.451 µM with favorable metabolic stability) and Pks13-TE inhibitors (MIC = 0.0625–0.25 µg/mL against drug-resistant strains) [2]. 2-Chloro-4-[(4-fluoropiperidin-1-yl)methyl]pyridine can serve as a key building block for constructing novel analogs within these or related anti-mycobacterial chemical series, offering a direct path to compounds with demonstrated activity against MDR-TB and XDR-TB.

Mitotic Kinesin (KIF18A) Inhibitor Development for Oncology

The 4-fluoropiperidine-pyridine scaffold has produced a KIF18A inhibitor with an IC50 of 2 nM, placing it among the most potent inhibitors of this emerging oncology target [3]. Research groups pursuing synthetic lethality strategies in chromosomally unstable cancers can use this compound as a modular building block to explore the KIF18A chemical space, with confidence that the core structural features are compatible with sub-nanomolar target engagement.

Physicochemical Property Optimization via Fluorine-Mediated Basicity Modulation

In lead series where unsubstituted piperidine causes excessive basicity (pKa ~10.6, leading to hERG liability, phospholipidosis, or poor oral absorption) and 4,4-difluoropiperidine over-attenuates (pKa ~7.5–8.0, potentially compromising solubility and permeability), the 4-fluoropiperidine motif (pKa ~9.1–9.6) provides an optimal intermediate profile [4][5]. 2-Chloro-4-[(4-fluoropiperidin-1-yl)methyl]pyridine enables installation of this finely tuned basicity without altering the pyridine core scaffold, preserving the established SAR of the lead series while improving developability.

Quote Request

Request a Quote for 2-Chloro-4-[(4-fluoropiperidin-1-yl)methyl]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.